![molecular formula C21H14Cl2N2O B2742961 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole CAS No. 321522-26-3](/img/structure/B2742961.png)

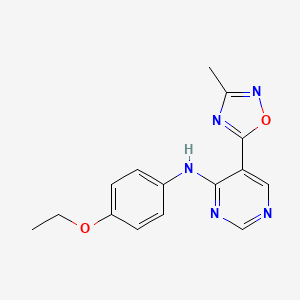

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole” is also known as difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 3,4’-dichloro diphenyl ether with aluminum chlorides and Acetyl Chloride in methylene dichloride . The reaction needs approximately 9 hours and yields 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone .Molecular Structure Analysis

The molecular formula of difenoconazole is C19H17Cl2N3O3 . Its average mass is 406.263 Da and its mono-isotopic mass is 405.064697 Da .Chemical Reactions Analysis

Difenoconazole is a fungicide and acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . It interferes with the action of sterol 14 alpha-demethylase .Physical And Chemical Properties Analysis

Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C .Scientific Research Applications

Fungicidal Activity

Difenoconazole is a potent fungicide used in agriculture to control fungal diseases in crops. It inhibits fungal growth by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes. Its broad-spectrum activity makes it effective against various plant pathogens, including rusts, powdery mildews, and leaf spots .

Antiviral Potential

Interestingly, difenoconazole derivatives have demonstrated antiviral activity. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides (related to difenoconazole) showed anti-tobacco mosaic virus (TMV) activity in bioassay tests . This suggests potential antiviral applications beyond fungicides.

Herbicidal Properties

While primarily known as a fungicide, difenoconazole derivatives have also exhibited herbicidal properties. These compounds could find applications in weed control and agricultural herbicides .

Chemical Synthesis Intermediates

Difenoconazole serves as a precursor in the synthesis of other compounds. For example, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a derivative of difenoconazole, has applications in chemical research and industry .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O/c22-15-6-8-17(9-7-15)26-18-10-11-19(20(23)14-18)21-12-13-24-25(21)16-4-2-1-3-5-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBLGXVDRZTTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)